molecular formula C14H13N3O2 B3913636 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE

Cat. No.: B3913636
M. Wt: 255.27 g/mol
InChI Key: ZVJYURHABVMXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring, a phenylacetate group, and an imine linkage, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE typically involves the condensation reaction between 4-aminopyridine and phenylacetic acid derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imine linkage . The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imine linkages.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules such as DNA and proteins. It has been investigated for its ability to bind to specific biological targets, making it a candidate for drug development and biochemical assays .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The imine linkage and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE stands out due to its phenylacetate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials with specific functionalities .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-14(12-6-8-16-9-7-12)17-19-13(18)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJYURHABVMXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE
Reactant of Route 2
Reactant of Route 2
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE
Reactant of Route 3
Reactant of Route 3
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE
Reactant of Route 4
Reactant of Route 4
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE
Reactant of Route 5
Reactant of Route 5
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE
Reactant of Route 6
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.